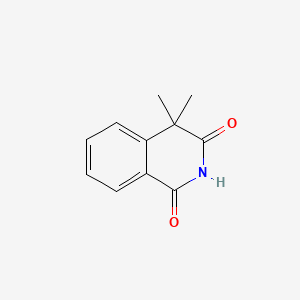

4,4-Dimethyl-1,3(2H,4H)-isoquinolinedione

Description

The exact mass of the compound 4,4-Dimethyl-1,3(2H,4H)-isoquinolinedione is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 358677. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4,4-Dimethyl-1,3(2H,4H)-isoquinolinedione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4-Dimethyl-1,3(2H,4H)-isoquinolinedione including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,4-dimethylisoquinoline-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-11(2)8-6-4-3-5-7(8)9(13)12-10(11)14/h3-6H,1-2H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSRVOIDBBCKMTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2C(=O)NC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70203369 | |

| Record name | 4,4-Dimethyl-1,3(2H,4H)-isoquinolinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70203369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5488-36-8 | |

| Record name | 4,4-Dimethyl-1,3(2H,4H)-isoquinolinedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005488368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5488-36-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=358677 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4-Dimethyl-1,3(2H,4H)-isoquinolinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70203369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4-DIMETHYL-1,3(2H,4H)-ISOQUINOLINEDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AZF5LQ3WQT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on 4,4-dimethylisoquinoline-1,3-dione (C11H11NO2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,4-dimethylisoquinoline-1,3-dione, a heterocyclic compound with the molecular formula C11H11NO2. The isoquinoline-1,3(2H,4H)-dione scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active compounds.[1][2] This document details the synthesis, structural elucidation, physicochemical properties, and potential applications of the title compound, with a focus on providing practical, field-proven insights for professionals in drug discovery and chemical research. The content is structured to explain the causality behind experimental choices and to ensure that described protocols are self-validating through references to authoritative sources.

Core Structure and Rationale for Interest

4,4-dimethylisoquinoline-1,3-dione belongs to the class of isoquinoline alkaloids, a group of nitrogen-containing heterocyclic compounds widely found in nature and known for their diverse biological activities.[1] The core structure is a bicyclic system consisting of a benzene ring fused to a dihydropyridine ring containing two carbonyl groups at positions 1 and 3. The key feature of the title compound is the gem-dimethyl substitution at the 4-position. This structural motif is significant for several reasons:

-

Steric Hindrance: The two methyl groups introduce significant steric bulk, which can influence the molecule's conformation and its binding affinity to biological targets.

-

Metabolic Stability: The quaternary carbon at the 4-position can block potential sites of metabolic oxidation, potentially increasing the in vivo half-life of drug candidates derived from this scaffold.

-

Conformational Rigidity: The gem-dimethyl group restricts the flexibility of the heterocyclic ring, which can lead to higher selectivity for specific receptor subtypes.

Figure 1: Chemical structure of 4,4-dimethylisoquinoline-1,3-dione.

Synthesis and Mechanistic Insights

The synthesis of isoquinoline-1,3-diones has attracted considerable attention from synthetic chemists aiming for simple, mild, and efficient methods.[3] Various synthetic strategies have been developed, often involving cyclization reactions of appropriately substituted precursors.[4][5]

2.1. Retrosynthetic Analysis and Key Strategies

A common approach to constructing the 4,4-dimethylisoquinoline-1,3-dione skeleton involves the formation of the heterocyclic ring from an acyclic precursor already containing the gem-dimethyl group. This can be achieved through intramolecular cyclization of a suitably functionalized benzamide derivative.

2.2. Representative Synthetic Protocol

A plausible and efficient synthesis of 4,4-dimethylisoquinoline-1,3-dione can be achieved via a Michael-Claisen condensation reaction.[6] This method offers a convergent and atom-economical route to substituted cyclohexane-1,3-diones, which can be precursors to the target molecule.

Experimental Workflow:

Figure 2: A generalized workflow for the synthesis of the target molecule.

Detailed Step-by-Step Methodology:

-

Reaction Setup: To a solution of a suitable substituted acetone derivative in an appropriate solvent (e.g., THF), a strong base such as potassium tert-butoxide (t-BuOK) is added at a low temperature.[6]

-

Michael Addition: An α,β-unsaturated ester is then added dropwise to the reaction mixture. The enolate of the acetone derivative undergoes a Michael addition to the unsaturated ester.

-

Claisen Condensation: The resulting enolate then undergoes an intramolecular Claisen condensation to form the cyclohexane-1,3-dione ring.[6]

-

Aromatization and Heterocycle Formation: The cyclohexane-1,3-dione intermediate can then be converted to the desired 4,4-dimethylisoquinoline-1,3-dione through a series of steps involving amination and subsequent oxidation/aromatization. The specifics of this transformation would depend on the exact nature of the starting materials and the desired substitution pattern on the aromatic ring.

-

Workup and Purification: The reaction is quenched with a suitable reagent, and the product is extracted, dried, and purified using standard techniques such as column chromatography or recrystallization.

Physicochemical and Spectroscopic Data

Accurate characterization of the synthesized compound is crucial for its use in further research and development.

| Property | Value | Reference |

| Molecular Formula | C11H11NO2 | [7] |

| Molecular Weight | 189.21 g/mol | [8][9] |

| Appearance | Typically a white or off-white solid | General chemical knowledge |

| Melting Point | Dependent on purity | Experimental determination |

| Solubility | Soluble in many common organic solvents | General chemical knowledge |

Spectroscopic Analysis:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (typically in the δ 7-8 ppm region), a singlet for the two equivalent methyl groups at the 4-position (around δ 1.5 ppm), and a signal for the N-H proton.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons (in the δ 160-180 ppm range), the aromatic carbons, the quaternary carbon at the 4-position, and the methyl carbons.

-

IR Spectroscopy: The infrared spectrum will be dominated by strong absorption bands for the two carbonyl groups (C=O) of the dione, typically in the 1650-1750 cm⁻¹ region. An N-H stretching band may also be observed.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound.

Potential Applications and Future Directions

The isoquinoline-1,3-dione scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][10][11]

4.1. Drug Discovery and Development

-

Anticancer Activity: Many isoquinoline alkaloids and their derivatives have demonstrated potent antitumor properties.[2] The 4,4-dimethylisoquinoline-1,3-dione core can serve as a starting point for the synthesis of novel anticancer agents.

-

Anti-inflammatory and Analgesic Effects: N-substituted derivatives of related phthalimides have shown analgesic and anti-inflammatory activities.[10]

-

Other Biological Activities: Isoquinoline alkaloids have also been investigated for their antidiabetic, antibacterial, antifungal, antiviral, and neuroprotective effects.[1][2]

Sources

- 1. Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D [pubs.rsc.org]

- 2. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent developments in the synthesis of the isoquinoline-1,3(2H,4H)-dione by radical cascade reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. 3,4-Isoquinoline-1,3(2H,4H)-dione synthesis [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. US8916723B2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications - Google Patents [patents.google.com]

- 7. C11H11NO2 - Wikipedia [en.wikipedia.org]

- 8. N-Propylphthalimide | C11H11NO2 | CID 79215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Isopropylphthalimide | C11H11NO2 | CID 67535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics [mdpi.com]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Research Applications of 4,4-dimethylisoquinoline-1,3-dione: A Privileged Scaffold for Modern Drug Discovery

Prepared by: Gemini, Senior Application Scientist

Abstract: The isoquinoline-1,3-dione scaffold, also known as homophthalimide, represents a "privileged structure" in medicinal chemistry, consistently appearing in compounds with significant biological activity. This guide focuses on a specific derivative, 4,4-dimethylisoquinoline-1,3-dione, exploring its potential as a core building block for novel therapeutic agents. While direct research on this specific molecule is nascent, analysis of its structural features and the extensive pharmacology of the parent scaffold provides a robust framework for predicting its applications. This document outlines the primary application of this compound as a foundational scaffold for developing Poly(ADP-ribose) polymerase (PARP) inhibitors for oncology. Secondary applications in central nervous system (CNS) drug discovery and broader anticancer screening are also discussed. We provide detailed, field-proven experimental protocols for synthesis, enzymatic assays, and cell-based screening to empower researchers to validate these applications.

The Isoquinoline-1,3-dione Core: A Foundation of Pharmacological Diversity

The isoquinoline structural motif is a cornerstone of medicinal chemistry, found in a vast array of natural alkaloids and synthetic compounds with diverse pharmacological effects.[1] Its derivatives have been successfully developed as anticancer, antimicrobial, antiviral, anti-inflammatory, and analgesic agents.[1][2][3][4] The isoquinoline-1,3-dione substructure, in particular, has attracted significant attention from synthetic and medicinal chemists aiming to develop novel therapeutics.[5] This interest is due to its rigid, planar geometry and its capacity for tailored substitution at the nitrogen atom and the aromatic ring, allowing for the fine-tuning of physicochemical and pharmacological properties.

Physicochemical Profile of 4,4-dimethylisoquinoline-1,3-dione

The subject of this guide, 4,4-dimethylisoquinoline-1,3-dione, is a specific derivative whose unique structural features make it an intriguing starting point for a drug discovery program.

Molecular Structure and Properties

The fundamental structure is presented below, characterized by the isoquinoline-1,3-dione core with two methyl groups at the C4 position.

Caption: Structure of 4,4-dimethylisoquinoline-1,3-dione.

Basic physicochemical properties are summarized in the table below, derived from public chemical databases.[6]

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁NO₂ | PubChem[6] |

| Molecular Weight | 189.21 g/mol | PubChem[6] |

| CAS Number | 5488-36-8 | PubChem[6] |

| XLogP3 | 1.6 | PubChem[6] |

| Hydrogen Bond Donors | 1 | PubChem[6] |

| Hydrogen Bond Acceptors | 2 | PubChem[6] |

The Significance of the C4 Gem-Dimethyl Group

From an application scientist's perspective, the gem-dimethyl substitution at the C4 position is not a trivial modification. It imparts several critical features that are advantageous for drug design:

-

Conformational Rigidity: The methyl groups lock the conformation of the heterocyclic ring, reducing the entropic penalty upon binding to a protein target and potentially increasing binding affinity.

-

Blocked Metabolism: The C4 position in the parent scaffold is susceptible to metabolic oxidation. The presence of the gem-dimethyl group blocks this metabolic route, which can lead to an improved pharmacokinetic profile and increased in vivo half-life.

-

Defined Steric Profile: The methyl groups provide a defined three-dimensional shape that can be exploited for selective interactions within a protein's binding pocket, potentially enhancing selectivity for the target protein over off-targets.

Primary Research Application: A Core Scaffold for PARP Inhibitor Design

The most compelling and well-supported application for 4,4-dimethylisoquinoline-1,3-dione is as a starting scaffold for the design of PARP inhibitors.

Mechanism of Action: Synthetic Lethality

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are critical components of the DNA damage repair machinery.[7] PARP-1 acts as a "molecular nick sensor," binding to single-strand DNA breaks and synthesizing poly(ADP-ribose) chains that recruit other repair proteins.[8][9] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations (common in certain ovarian, breast, and prostate cancers), the inhibition of PARP leads to an accumulation of irreparable DNA damage, ultimately causing cell death.[8] This concept, known as "synthetic lethality," allows PARP inhibitors to selectively kill cancer cells while largely sparing healthy cells.[8]

The Isoquinolinone Pharmacophore

The catalytic activity of PARP relies on its substrate, nicotinamide adenine dinucleotide (NAD+). The isoquinoline-1,3-dione core structurally mimics the nicotinamide moiety of NAD+, enabling it to act as a competitive inhibitor at the enzyme's catalytic site.[7] This structural similarity establishes the isoquinolinone framework as a highly promising candidate for PARP inhibitor development.[7] By modifying the N-position of 4,4-dimethylisoquinoline-1,3-dione, researchers can introduce various side chains to optimize binding affinity, selectivity, and pharmacokinetic properties.

Caption: PARP-1 inhibition pathway leading to synthetic lethality.

Secondary and Exploratory Applications

Beyond PARP inhibition, the unique properties of the 4,4-dimethylisoquinoline-1,3-dione scaffold suggest its utility in other research domains.

Development of CNS-Active Agents

Isoquinoline derivatives are well-documented for their potent effects on the central nervous system.[3] Furthermore, the isoindolinone scaffold has been specifically investigated for designing PARP inhibitors with enhanced blood-brain barrier (BBB) permeability to treat CNS cancers.[7] The moderate lipophilicity (XLogP3 ≈ 1.6) and compact structure of the core molecule are favorable starting points for developing CNS-penetrant drugs. Research could focus on synthesizing derivatives and evaluating them in models of neurodegenerative diseases or glioblastoma.

Broad Anticancer and Antimicrobial Screening

Given the wide-ranging biological activities of the parent scaffold, 4,4-dimethylisoquinoline-1,3-dione serves as an excellent starting fragment for broader screening campaigns. Related structures, such as benzo[de]isoquinoline-1,3-diones, have shown significant cytotoxic effects against various cancer cell lines, including colon, liver, and breast cancer.[10] Similarly, various isoquinoline derivatives have demonstrated antibacterial and antifungal properties.[11][12] A library of derivatives could be synthesized and tested against panels of cancer cell lines and microbial strains to identify novel lead compounds.

Experimental Workflows and Protocols

To translate the potential of 4,4-dimethylisoquinoline-1,3-dione into actionable research, we provide the following validated protocols.

Caption: High-level experimental workflow for lead discovery.

Protocol 5.1: General Synthesis of N-Substituted 4,4-dimethylisoquinoline-1,3-dione Derivatives

Rationale: This protocol describes a standard nucleophilic substitution reaction to create a small library of derivatives for screening. The nitrogen of the homophthalimide is weakly acidic and can be deprotonated by a suitable base to form a nucleophile, which then reacts with an alkyl or benzyl halide.

Materials:

-

4,4-dimethylisoquinoline-1,3-dione (starting material)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Various substituted benzyl bromides or alkyl iodides (R-X)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4,4-dimethylisoquinoline-1,3-dione (1.0 eq).

-

Dissolve the starting material in anhydrous DMF (approx. 0.2 M concentration).

-

Add anhydrous potassium carbonate (1.5 eq) to the solution.

-

Add the desired electrophile (R-X, e.g., benzyl bromide) (1.1 eq) to the stirring suspension.

-

Heat the reaction mixture to 60-80 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

-

Cool the reaction to room temperature and pour it into a separatory funnel containing water and EtOAc.

-

Extract the aqueous layer three times with EtOAc.

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/EtOAc gradient) to yield the pure N-substituted product.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 5.2: In Vitro PARP-1 Enzyme Inhibition Assay

Rationale: This protocol uses a commercially available, chemiluminescent assay to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) for the synthesized compounds. This provides a direct measure of target engagement.

Materials:

-

PARP-1 Chemiluminescent Assay Kit (e.g., from BPS Bioscience or equivalent)

-

Synthesized N-substituted derivatives of 4,4-dimethylisoquinoline-1,3-dione

-

Olaparib or Talazoparib (positive control inhibitor)

-

DMSO (vehicle control)

-

Microplate reader with chemiluminescence detection capabilities

Procedure:

-

Prepare a stock solution of each test compound and the positive control in 100% DMSO (e.g., 10 mM).

-

Create a series of dilutions of each compound in assay buffer. It is critical to maintain a consistent final DMSO concentration (e.g., 1%) across all wells.

-

Following the manufacturer's instructions, add the PARP-1 enzyme, assay buffer, and test compounds/controls to the wells of a 96-well plate.

-

Initiate the reaction by adding the NAD+ and activated DNA substrate mixture provided in the kit.

-

Incubate the plate for the recommended time (e.g., 60 minutes at room temperature).

-

Add the detection reagents as per the kit protocol.

-

Measure the chemiluminescence on a microplate reader.

-

Data Analysis:

-

The "No Inhibitor" well represents 100% enzyme activity.

-

The "Vehicle Control" (DMSO only) should be similar to 100% activity.

-

Calculate the percent inhibition for each compound concentration.

-

Plot percent inhibition versus log[inhibitor concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Protocol 5.3: Cell-Based Viability Assay (MTT)

Rationale: This assay measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. It is used to determine the potency of the compounds in a cellular context, which is essential for validating the "synthetic lethality" hypothesis.

Materials:

-

BRCA1-mutant human breast cancer cell line (e.g., MDA-MB-436)[8]

-

Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., acidified isopropanol)

-

96-well cell culture plates

-

Spectrophotometer (absorbance reader at ~570 nm)

Procedure:

-

Seed the MDA-MB-436 cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Prepare serial dilutions of the test compounds and a positive control (e.g., Olaparib) in the cell culture medium.

-

Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include vehicle control (DMSO) and no-cell (blank) wells.

-

Incubate the cells for 72 hours at 37 °C in a 5% CO₂ incubator.

-

Add 10 µL of MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

-

Subtract the blank absorbance from all other readings.

-

Calculate the percent viability relative to the vehicle-treated cells.

-

Plot percent viability versus log[compound concentration] and fit the data to determine the IC₅₀ or GI₅₀ (concentration for 50% growth inhibition).

-

Conclusion and Future Directions

4,4-dimethylisoquinoline-1,3-dione is a chemically tractable and highly promising scaffold for modern drug discovery. Its structural features, particularly the conformationally-locking gem-dimethyl group, make it an ideal starting point for developing potent and selective inhibitors of high-value therapeutic targets. The clear line of sight for its application in PARP inhibitor development provides a strong, evidence-based rationale for initiating a research program. Successful identification of potent enzymatic and cellular inhibitors from the proposed workflows would warrant further investigation into lead optimization, ADME/Tox profiling, and eventual in vivo efficacy studies in relevant cancer xenograft models.

References

-

Niu, Y., & Xia, X. (2022). Recent developments in the synthesis of the isoquinoline-1,3(2H,4H)-dione by radical cascade reaction. Organic & Biomolecular Chemistry, 20, 7861-7885. [Link]

-

Trukhanova, Y. A., et al. (2021). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. MDPI. [Link]

-

Anonymous. (2024). Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment. PubMed Central. [Link]

-

Anonymous. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. MDPI. [Link]

-

Anonymous. (2025). Structures of the designed 4,4-dimethylisoquinoline-1,3(2H,4H)-dione derivatives. ResearchGate. [Link]

-

Bakulina, O. Yu., et al. (2024). Natural‐Like Spirocyclic Δ‐Butenolides Obtained from Diazo Homophthalimides. ResearchGate. [Link]

-

Anonymous. (2024). Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Taylor & Francis Online. [Link]

-

Al-Warhi, T., et al. (2022). New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. PubMed Central. [Link]

-

Anonymous. (2025). Derivatives of 5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione: Design, synthesis, and biological activity. ResearchGate. [Link]

-

PubChem. (n.d.). 4,4-Dimethyl-1,3(2H,4H)-isoquinolinedione. PubChem. [Link]

-

Anonymous. (2025). Chemistry and Biological Activities of 1,3-Thiazolidin-4-ones. ResearchGate. [Link]

-

Mahadeviah, et al. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. [Link]

-

Anonymous. (n.d.). Synthesis of isoquinoline-1,3(2H,4H)-diones. Organic Chemistry Portal. [Link]

-

Chiarugi, A., et al. (2003). Novel Isoquinolinone-Derived Inhibitors of Poly(ADP-ribose) Polymerase-1: Pharmacological Characterization and Neuroprotective Effects in an in Vitro Model of Cerebral Ischemia. Journal of Pharmacology and Experimental Therapeutics. [Link]

-

Anonymous. (2023). Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. National Institutes of Health. [Link]

-

Khan, I., et al. (2018). Biomedical Applications of Aromatic Azo Compounds. IIUM Repository. [Link]

-

Anonymous. (2025). The Indenoisoquinoline TOP1 Inhibitors Selectively Target Homologous Recombination-Deficient and Schlafen 11-Positive Cancer Cells and Synergize with Olaparib. ResearchGate. [Link]

-

Anonymous. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. MDPI. [Link]

-

Kaur, S. (2023). The Vital Role of Medicinal Chemistry. Open Access Journals. [Link]

-

Plummer, R. (2018). PARP inhibitors – a cancer drug discovery story. YouTube. [Link]

-

Khan, I., et al. (2018). Biomedical Applications of Aromatic Azo Compounds. PubMed. [Link]

-

Trukhanova, Y. A., et al. (2021). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. ResearchGate. [Link]

-

Anonymous. (n.d.). Synthesis of isoquinoline‐1,3‐diones. ResearchGate. [Link]

-

Myers, A. G., et al. (2011). A Versatile Synthesis of Substituted Isoquinolines. Harvard University. [Link]

-

Morin, M. S. T., et al. (2014). An efficient synthesis of substituted isoquinolines. The Journal of Organic Chemistry. [Link]

-

Myers, A. G., et al. (2012). A Versatile Synthesis of Substituted Isoquinolines. National Institutes of Health. [Link]

-

Anonymous. (n.d.). Isoquinoline synthesis. Organic Chemistry Portal. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics | MDPI [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Recent developments in the synthesis of the isoquinoline-1,3(2H,4H)-dione by radical cascade reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. 4,4-Dimethyl-1,3(2H,4H)-isoquinolinedione | C11H11NO2 | CID 338030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

Methodological & Application

Synthesis of 4,4-Dimethyl-1,3(2H,4H)-isoquinolinedione: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details a robust and reliable two-step protocol for the synthesis of 4,4-Dimethyl-1,3(2H,4H)-isoquinolinedione, a valuable scaffold in medicinal chemistry and drug discovery. The synthesis commences with the formation of the homophthalimide precursor from homophthalic anhydride, followed by a base-mediated dimethylation at the C4 position. This document provides a step-by-step methodology, explains the chemical principles underpinning the experimental design, and offers insights into critical process parameters to ensure reproducibility and high yield.

Introduction

The isoquinoline-1,3(2H,4H)-dione, or homophthalimide, core is a privileged scaffold in the design of biologically active molecules. The introduction of substituents at the 4-position can significantly modulate the pharmacological properties of these compounds. Specifically, gem-disubstitution at the C4 position, as seen in 4,4-Dimethyl-1,3(2H,4H)-isoquinolinedione, can enhance metabolic stability and introduce conformational constraints that may lead to improved target affinity and selectivity. This application note provides a detailed protocol for the synthesis of this important derivative, starting from commercially available reagents.

Overall Synthesis Workflow

The synthesis of 4,4-Dimethyl-1,3(2H,4H)-isoquinolinedione is achieved in two main stages:

-

Step 1: Synthesis of Homophthalimide (Isoquinoline-1,3(2H,4H)-dione)

-

Step 2: Dimethylation of Homophthalimide

Caption: Overall two-step synthesis workflow.

Part 1: Synthesis of Homophthalimide (Isoquinoline-1,3(2H,4H)-dione)

Principle and Mechanism

The synthesis of the homophthalimide precursor involves the reaction of homophthalic anhydride with a nitrogen source, such as ammonia or urea.[1] This reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen nucleophile attacks one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring to form an intermediate amic acid. Subsequent heating promotes intramolecular cyclization via dehydration to yield the stable five-membered imide ring of homophthalimide.

Caption: Reaction scheme for homophthalimide synthesis.

Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | Quantity | Purity |

| Homophthalic Anhydride | C₉H₆O₃ | 162.14 | 10.0 g (61.7 mmol) | ≥98% |

| Urea | CH₄N₂O | 60.06 | 4.45 g (74.0 mmol) | ≥99% |

| Glacial Acetic Acid | CH₃COOH | 60.05 | 50 mL | ACS Grade |

Experimental Protocol

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add homophthalic anhydride (10.0 g, 61.7 mmol) and urea (4.45 g, 74.0 mmol).

-

Solvent Addition: Add 50 mL of glacial acetic acid to the flask.

-

Reaction: Heat the reaction mixture to reflux (approximately 118 °C) with vigorous stirring. Maintain reflux for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate will form.

-

Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold water (2 x 20 mL) to remove any remaining acetic acid and unreacted urea.

-

Purification: The crude product can be recrystallized from ethanol to yield pure homophthalimide as a white to off-white solid.

-

Drying: Dry the purified product in a vacuum oven at 60 °C overnight.

Expected Yield: 85-95%

Part 2: Synthesis of 4,4-Dimethyl-1,3(2H,4H)-isoquinolinedione

Principle and Mechanism

The dimethylation of homophthalimide at the C4 position is achieved through a base-mediated alkylation. The protons on the methylene bridge (C4) of homophthalimide are acidic due to their benzylic nature and their position alpha to two carbonyl groups. A strong base, such as sodium hydride, can deprotonate the C4 position to generate a nucleophilic enolate. This enolate then undergoes a nucleophilic substitution reaction (SN2) with an alkylating agent, such as methyl iodide, to introduce the first methyl group. A second deprotonation and subsequent alkylation with another equivalent of methyl iodide yields the desired 4,4-dimethylated product.

Caption: Reaction scheme for the dimethylation of homophthalimide.

Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | Quantity | Purity |

| Homophthalimide | C₉H₇NO₂ | 161.16 | 5.0 g (31.0 mmol) | As synthesized |

| Sodium Hydride (60% dispersion in mineral oil) | NaH | 24.00 | 2.73 g (68.2 mmol) | |

| Anhydrous N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 100 mL | Anhydrous |

| Methyl Iodide | CH₃I | 141.94 | 4.2 mL (68.2 mmol) | ≥99% |

| Saturated Aqueous Ammonium Chloride | NH₄Cl | 53.49 | 100 mL | |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 200 mL | Anhydrous |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed |

Experimental Protocol

-

Reaction Setup: To a 250 mL three-necked round-bottom flask, purged with argon and equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add sodium hydride (2.73 g of a 60% dispersion in mineral oil, 68.2 mmol).

-

Washing of NaH: Wash the sodium hydride with anhydrous hexanes (3 x 10 mL) under an argon atmosphere to remove the mineral oil. Carefully decant the hexanes after each wash.

-

Solvent Addition: Add 50 mL of anhydrous DMF to the flask containing the washed sodium hydride. Cool the suspension to 0 °C in an ice bath.

-

Substrate Addition: Dissolve homophthalimide (5.0 g, 31.0 mmol) in 50 mL of anhydrous DMF and add this solution dropwise to the sodium hydride suspension over 30 minutes, maintaining the temperature at 0 °C.

-

Enolate Formation: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes.

-

Alkylation: Add methyl iodide (4.2 mL, 68.2 mmol) dropwise to the reaction mixture at 0 °C. After the addition, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (100 mL) at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Washing: Wash the combined organic layers with water (2 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

-

Characterization: The final product, 4,4-Dimethyl-1,3(2H,4H)-isoquinolinedione, should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Expected Yield: 60-75%

Safety Precautions

-

Sodium Hydride: Sodium hydride is a flammable solid and reacts violently with water. Handle it under an inert atmosphere (argon or nitrogen) and away from any moisture.

-

Methyl Iodide: Methyl iodide is toxic and a suspected carcinogen. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses).

-

N,N-Dimethylformamide (DMF): DMF is a skin and eye irritant. Avoid inhalation and skin contact.

References

-

PubChem. 4,4-Dimethyl-1,3(2H,4H)-isoquinolinedione. [Link]

-

Organic Syntheses. Homophthalic Acid and Anhydride. [Link]

-

Chemistry LibreTexts. Making Amides from Acid Anhydrides. [Link]

-

Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. [Link]

-

Chemguide. The reactions of acid anhydrides with ammonia and primary amines. [Link]

Sources

The Strategic Advantage of Gem-Dimethylation: 4,4-Dimethyl-1,3(2H,4H)-isoquinolinedione as a Versatile Chemical Scaffolding

Introduction: Beyond a Simple Scaffold

In the landscape of medicinal chemistry and synthetic organic chemistry, the isoquinoline-1,3(2H,4H)-dione core represents a privileged scaffold, forming the backbone of numerous bioactive compounds.[1] The strategic introduction of a gem-dimethyl group at the C4 position, yielding 4,4-Dimethyl-1,3(2H,4H)-isoquinolinedione, bestows this building block with unique conformational and reactivity properties. This guide provides an in-depth exploration of this versatile molecule, from its synthesis to its application in the construction of complex molecular architectures, underpinned by the causal factors that make it a valuable tool for researchers.

The presence of the gem-dimethyl group is not merely an increase in molecular weight; it is a deliberate design element that can significantly influence the biological activity and physicochemical properties of a parent molecule. This is often attributed to the Thorpe-Ingold effect, where the steric bulk of the gem-dimethyl group can accelerate intramolecular reactions by restricting conformational freedom and altering bond angles, thus favoring cyclization and other intramolecular transformations.[2][3] Furthermore, this motif can enhance metabolic stability by blocking potential sites of oxidation, a crucial consideration in drug development.

This document serves as a comprehensive resource for chemists, providing not only the foundational knowledge of 4,4-Dimethyl-1,3(2H,4H)-isoquinolinedione but also detailed, actionable protocols for its synthesis and derivatization.

Physicochemical Properties and Safety Data

A thorough understanding of a building block's properties is paramount for its effective and safe utilization.

| Property | Value | Source |

| IUPAC Name | 4,4-dimethylisoquinoline-1,3-dione | PubChem[4] |

| Molecular Formula | C₁₁H₁₁NO₂ | PubChem[4] |

| Molecular Weight | 189.21 g/mol | PubChem[4] |

| CAS Number | 5488-36-8 | PubChem[4] |

| Appearance | Solid (form may vary) | Generic |

| Melting Point | Not specified | |

| Solubility | Soluble in many organic solvents | Generic |

Safety and Handling: 4,4-Dimethyl-1,3(2H,4H)-isoquinolinedione is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4) and causes serious eye irritation (Category 2).[4] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.[4]

Synthesis of the Building Block: A Detailed Protocol

The most common and direct route to 4,4-Dimethyl-1,3(2H,4H)-isoquinolinedione is the exhaustive methylation of homophthalimide. This procedure involves the deprotonation of the acidic methylene protons of homophthalimide, followed by quenching with an excess of a methylating agent.

Protocol 1: Synthesis of 4,4-Dimethyl-1,3(2H,4H)-isoquinolinedione

Reaction Scheme:

Sources

Catalytic Asymmetric Aza-Friedel-Crafts Reaction of Isoquinoline-1,3-dione Ketimines: A Comprehensive Guide to the Synthesis of Chiral 4-Amino-4-Aryl-Dihydroisoquinoline-1,3-diones

This document provides a detailed guide for researchers, medicinal chemists, and professionals in drug development on the asymmetric aza-Friedel-Crafts reaction utilizing isoquinoline-1,3-dione derived ketimines. This powerful methodology grants access to valuable chiral isoquinoline-1,3(2H,4H)-dione derivatives, a structural motif prevalent in numerous biologically active compounds and pharmaceuticals. This guide will delve into the reaction's mechanism, provide step-by-step protocols for substrate synthesis and the catalytic asymmetric reaction, and offer insights into data analysis and interpretation.

Introduction: The Significance of Chiral Isoquinoline-1,3-diones

The isoquinoline-1,3(2H,4H)-dione scaffold is a privileged structural motif in medicinal chemistry, exhibiting a wide range of pharmacological activities.[1] For instance, certain derivatives have been identified as potent aldose reductase inhibitors, with significant implications for the management of diabetic complications. Notably, the biological activity of these compounds is often stereospecific, with one enantiomer displaying significantly higher efficacy. This underscores the critical importance of developing enantioselective synthetic methods to access single, biologically relevant enantiomers. The asymmetric aza-Friedel-Crafts reaction of isoquinoline-1,3-dione ketimines with electron-rich arenes, such as indoles, provides a direct and efficient route to these valuable chiral molecules.[2]

Reaction Mechanism and the Role of the Chiral Catalyst

The asymmetric aza-Friedel-Crafts reaction is a powerful C-C bond-forming reaction that involves the addition of an electron-rich aromatic compound to an imine, catalyzed by a chiral acid.[1] In the context of this application, a chiral phosphoric acid (CPA) is employed as the catalyst to induce enantioselectivity.

The proposed catalytic cycle, depicted below, highlights the key interactions that govern the stereochemical outcome of the reaction.

Figure 1. Proposed Catalytic Cycle.

The chiral phosphoric acid catalyst activates the ketimine through hydrogen bonding, increasing its electrophilicity. Simultaneously, the chiral environment created by the catalyst directs the nucleophilic attack of the indole from a specific face, leading to the formation of the product with high enantioselectivity. The catalyst is then regenerated, allowing it to participate in subsequent catalytic cycles.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of the ketimine substrate and the subsequent asymmetric aza-Friedel-Crafts reaction.

Protocol 1: Synthesis of Isoquinoline-1,3-dione Ketimine Substrate

This protocol describes the synthesis of tert-butyl (1,3-dioxo-2-phenyl-2,3-dihydroisoquinolin-4(1H)-ylidene)carbamate, a key starting material for the asymmetric reaction.[2]

Workflow for Ketimine Synthesis

Figure 2. Ketimine Synthesis Workflow.

Materials:

-

2-Carboxybenzaldehyde

-

Aniline

-

Aza-Wittig reagent (e.g., Iminophosphorane derived from triphenylphosphine and tert-butyl azidoformate)

-

Anhydrous 1,4-dioxane

-

Celite

-

Silica gel for column chromatography

-

Petroleum ether and ethyl acetate (for chromatography)

-

Argon or Nitrogen atmosphere

Procedure:

-

Synthesis of 2-Phenylisoquinoline-1,3,4(2H)-trione: A mixture of 2-carboxybenzaldehyde and aniline is heated to form the intermediate 2-phenylisoquinoline-1,3,4(2H)-trione. The crude product is typically used in the next step without extensive purification.

-

Aza-Wittig Reaction: a. Place the crude 2-phenylisoquinoline-1,3,4(2H)-trione and the aza-Wittig reagent (1.5 equivalents) in an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen).[2] b. Add anhydrous 1,4-dioxane to the flask (to a concentration of 0.2 M).[2] c. Heat the reaction mixture under reflux until the starting material is completely consumed, as monitored by Thin Layer Chromatography (TLC).[2] d. Cool the reaction to room temperature. e. Evaporate the solvent under reduced pressure. f. Purify the crude residue by flash column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (e.g., 3:1) as the eluent to afford the desired ketimine.[2]

Characterization: The structure and purity of the synthesized ketimine should be confirmed by NMR spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Asymmetric Aza-Friedel-Crafts Reaction

This protocol details the chiral phosphoric acid-catalyzed reaction between the isoquinoline-1,3-dione ketimine and an indole to produce the chiral 4-amino-4-aryl-dihydroisoquinoline-1,3-dione.[2]

Materials:

-

Isoquinoline-1,3-dione ketimine (1)

-

Indole (2) (or other electron-rich arene)

-

Chiral Phosphoric Acid (CPA) catalyst (e.g., (R)-TRIP or a derivative)

-

Anhydrous toluene

-

Magnetic stirring bar

-

Dry round bottom flask

-

Silica gel for column chromatography

-

Petroleum ether and ethyl acetate (for chromatography)

Procedure:

-

To a dry round bottom flask equipped with a magnetic stirring bar, add the isoquinoline-1,3-dione ketimine (1.0 equivalent), the indole (1.1 equivalents), and the chiral phosphoric acid catalyst (e.g., 1 mol%).[2]

-

Add anhydrous toluene to the flask.

-

Stir the reaction mixture at the specified temperature (e.g., 60 °C) for the required time (e.g., 96 hours), monitoring the progress by TLC.[2]

-

Upon completion of the reaction, remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of petroleum ether and ethyl acetate (e.g., from 10:1 to 3:1) to yield the chiral product.[2]

Scale-up Experiment: For a larger scale reaction (e.g., 2.80 mmol of ketimine), the reaction can be performed in a 100 mL round bottom flask with a corresponding increase in solvent volume (e.g., 56 mL of toluene). The purification is performed similarly.[2]

Data Analysis and Interpretation

The successful synthesis of the chiral product is confirmed through a combination of spectroscopic and chromatographic techniques.

Data Presentation: Representative Results

| Entry | Ketimine (1) | Indole (2) | Catalyst (mol%) | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| 1 | 1a | 2a | D (1) | 60 | 96 | 94 | >99 |

| 2 | 1b | 2a | D (1) | 60 | 96 | 92 | 98 |

| 3 | 1a | 2b | D (1) | 60 | 96 | 90 | >99 |

Table derived from data presented in the supporting information of the primary reference.[2] Catalyst D is a specific chiral phosphoric acid derivative.

Characterization of the Chiral Product:

-

NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the product. Key signals to identify include the newly formed C-H bond at the stereocenter and the protons of the indole and isoquinoline moieties.

-

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is crucial for determining the enantiomeric excess (ee) of the product. A suitable chiral stationary phase (e.g., Chiralcel OD-H) and mobile phase (e.g., n-hexane/isopropanol) are used to separate the two enantiomers.

-

High-Resolution Mass Spectrometry (HRMS): HRMS is used to confirm the elemental composition of the product.

-

Optical Rotation: The specific rotation ([α]D) is measured to characterize the chiral nature of the product.

Troubleshooting and Key Considerations

-

Anhydrous Conditions: The reaction is sensitive to moisture. Ensure all glassware is oven-dried and that anhydrous solvents are used.

-

Inert Atmosphere: Performing the reaction under an inert atmosphere (argon or nitrogen) is recommended to prevent side reactions.

-

Catalyst Selection: The choice of chiral phosphoric acid catalyst can significantly impact the enantioselectivity. Screening of different catalysts may be necessary to optimize the reaction for a specific substrate.

-

Reaction Monitoring: Careful monitoring of the reaction progress by TLC is important to determine the optimal reaction time and prevent the formation of byproducts.

-

Purification: The product is typically purified by flash column chromatography. Careful selection of the eluent system is necessary to achieve good separation.

Conclusion

The asymmetric aza-Friedel-Crafts reaction of isoquinoline-1,3-dione ketimines catalyzed by a chiral phosphoric acid provides an efficient and highly enantioselective route to chiral 4-amino-4-aryl-dihydroisoquinoline-1,3-diones. These compounds are of significant interest in medicinal chemistry and drug discovery. The protocols and insights provided in this guide are intended to enable researchers to successfully implement this powerful synthetic methodology in their own laboratories.

References

-

Yuan, W., et al. (2019). Enantioselective Synthesis of Isoquinoline-1,3(2H,4H)-dione Derivatives via Chiral Phosphoric Acid Catalyzed aza-Friedel–Crafts reaction. Chemical Communications. Available at: [Link]

-

Mohamed, A. H., & Masurier, N. (2023). Recent advances in aza Friedel–Crafts reaction: strategies for achiral and stereoselective synthesis. RSC Advances. Available at: [Link]

-

Various Authors. (2021). Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Update. Symmetry. Available at: [Link]

-

Various Authors. (2023). Recent developments in the synthesis of the isoquinoline-1,3(2H,4H)-dione by radical cascade reaction. Organic & Biomolecular Chemistry. Available at: [Link]

-

Various Authors. (2023). Asymmetric aza-Friedel–Crafts reaction of newly developed ketimines: access to chiral indeno[1,2-b]quinoxaline architectures. Organic & Biomolecular Chemistry. Available at: [Link]

-

Various Authors. (2022). Chiral Phosphoric Acid-Catalyzed Enantioselective Aza-Friedel–Crafts Addition of Naphthols with Isatin-Derived Ketimines. The Journal of Organic Chemistry. Available at: [Link]

-

Various Authors. (2024). Chiral phosphoric acid-catalyzed enantioselective synthesis of functionalized pyrrolinones containing a geminal diamine core via an aza-Friedel–Crafts reaction of newly developed pyrrolinone ketimines. Organic Chemistry Frontiers. Available at: [Link]

-

Various Authors. (2013). Chiral Phosphoric Acid‐Catalyzed Asymmetric Aza‐Friedel–Crafts Reaction of Indoles with Cyclic N‐Acylketimines: Enantioselective Synthesis of Trifluoromethyldihydroquinazolines. Advanced Synthesis & Catalysis. Available at: [Link]

-

Various Authors. (2018). Asymmetric aza-Friedel-Crafts Reaction of Cyclic Ketimines with 5-Aminopyrazole Derivatives: Expedient Access to Pyrazole-Based C2-quaternary Indolin-3-Ones. The Journal of Organic Chemistry. Available at: [Link]

-

Various Authors. (2022). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules. Available at: [Link]

-

Various Authors. (2023). Recent advances in the photocatalytic synthesis of isoquinoline-1,3-dione derivatives. Organic & Biomolecular Chemistry. Available at: [Link]

-

Various Authors. (2016). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. International Journal of Pharmaceutical Investigation. Available at: [Link]

-

Various Authors. (2023). Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction. RSC Advances. Available at: [Link]

-

Various Authors. (2012). A Versatile Synthesis of Substituted Isoquinolines. Angewandte Chemie International Edition. Available at: [Link]

-

Various Authors. (2015). Synthesis of 3-substituted isoindolin-1-ones via a tandem desilylation, cross-coupling, hydroamidation sequence under aqueous phase-transfer conditions. Organic & Biomolecular Chemistry. Available at: [Link]

-

Various Authors. (2023). Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers. Molecules. Available at: [Link]

-

Various Authors. (2002). Synthesis of Spiroisoxazolines by 1,3-Dipolar Cycloaddition. Molecules. Available at: [Link]

Sources

Application Notes & Protocols: A Guide to Insertion Reactions of 4-Diazoisoquinoline-1,3(2H,4H)-dione

Introduction: The Versatility of the Isoquinoline-1,3(2H,4H)-dione Scaffold

The isoquinoline-1,3(2H,4H)-dione core is a privileged heterocyclic scaffold, prominently featured in a range of biologically active compounds. Molecules bearing this motif have been investigated for diverse therapeutic applications, including as inhibitors of HIV-1 integrase and as potential hypnotic agents.[1] The synthetic functionalization of this scaffold is therefore of significant interest to researchers in medicinal chemistry and drug development, aiming to generate novel analogues with enhanced potency, selectivity, and pharmacokinetic properties.[2]

4-Diazoisoquinoline-1,3(2H,4H)-dione has emerged as a versatile synthetic intermediate, primarily serving as a precursor to a highly reactive carbene species. This carbene can undergo a variety of insertion reactions, enabling the direct formation of new carbon-heteroatom and carbon-carbon bonds at the C4 position. This guide provides a comprehensive overview of the general procedures for conducting O-H, N-H, and C-H insertion reactions with this diazo compound, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.

Core Principles: The Generation and Reactivity of Carbenes

The utility of 4-diazoisoquinoline-1,3(2H,4H)-dione in insertion reactions stems from its ability to generate a carbene intermediate upon extrusion of dinitrogen gas (N₂). This transformation can be initiated either through transition-metal catalysis or photochemically.

Transition-Metal Catalysis: Metals such as rhodium(II) and copper(I) are highly effective catalysts for the decomposition of diazo compounds.[3][4] The reaction proceeds through the formation of a metal-carbene intermediate, which modulates the reactivity of the carbene, often leading to higher selectivity compared to the free carbene.[5] The general catalytic cycle is depicted below.

General Catalytic Cycle for Metal-Carbene Formation.

Photochemical Activation: Visible light, often from blue or violet LEDs, can also induce the decomposition of diazo compounds to generate a free carbene.[1][6] This metal-free approach is advantageous for its mild reaction conditions and avoidance of metal contaminants in the final product.[6]

Critical Safety Precautions for Handling Diazo Compounds

Diazo compounds are energetic and potentially explosive, necessitating strict safety protocols.[7] Their stability is influenced by their structure, with increased charge delocalization generally leading to greater stability.[8]

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

-

Ventilation: All manipulations of diazo compounds should be performed in a well-ventilated chemical fume hood.[7]

-

Shielding: Reactions involving the generation or heating of diazo compounds, as well as distillations, should be conducted behind a blast shield.[7]

-

Scale: It is prudent to initially perform reactions on a small scale to assess the stability and reactivity of the specific 4-diazoisoquinoline-1,3(2H,4H)-dione derivative.

-

Incompatible Materials: Avoid contact with strong acids, which can lead to the formation of highly toxic and explosive hydrazoic acid.[9] Do not use metal spatulas for handling, as this can form shock-sensitive metal azides.[9] Halogenated solvents like dichloromethane should be used with caution, as they can potentially form explosive diazidomethane.[9]

-

Storage: Store diazo compounds in a cool, dark place, preferably in a refrigerator or freezer, and away from light.

-

Disposal: Unused diazo compounds should be quenched by careful addition to acetic acid before disposal.[7]

Part 1: O-H Insertion Reactions

The insertion of the carbene derived from 4-diazoisoquinoline-1,3(2H,4H)-dione into the O-H bond of alcohols or water is a direct method for synthesizing C4-alkoxy or C4-hydroxy derivatives. These reactions can be promoted by transition metals or by visible light.[1][6]

Protocol 1.1: Photochemical O-H Insertion into Alcohols

This protocol describes a general, metal-free procedure for the insertion reaction into an alcohol, adapted from methodologies for other diazo compounds.[1][6]

Materials and Equipment

| Reagents/Materials | Equipment |

| 4-Diazoisoquinoline-1,3(2H,4H)-dione | Schlenk flask or reaction vial |

| Anhydrous alcohol (e.g., ethanol, methanol, HFIP) | Magnetic stirrer and stir bar |

| Anhydrous solvent (e.g., acetonitrile, DCE) | Blue or Violet LED light source |

| Inert gas supply (Nitrogen or Argon) | Syringes and needles |

| TLC plates | Rotary evaporator |

| Silica gel for column chromatography | Standard glassware for work-up |

Step-by-Step Procedure

-

Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add 4-diazoisoquinoline-1,3(2H,4H)-dione (1.0 equiv).

-

Solvent and Reagent Addition: Dissolve the diazo compound in the anhydrous solvent of choice (e.g., acetonitrile, to a concentration of ~0.1 M). Add the alcohol (2.0-5.0 equiv) via syringe.

-

Initiation of Reaction: Place the reaction flask in front of a blue or violet LED light source and begin vigorous stirring. The choice of LED wavelength may need to be optimized based on the UV-Vis absorption spectrum of the specific diazo compound.[1]

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC), observing the consumption of the starting diazo compound. These reactions are often complete within 1-4 hours.[1]

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 4-alkoxy-isoquinoline-1,3(2H,4H)-dione product.

Causality and Insights:

-

Excess Alcohol: Using an excess of the alcohol helps to ensure it outcompetes any residual water for the insertion reaction and drives the reaction to completion.

-

Anhydrous Conditions: While some O-H insertion reactions can tolerate water, using anhydrous solvents and reagents is generally recommended to prevent the formation of the corresponding α-hydroxy byproduct.

-

Photochemical Activation: This method avoids the need for metal catalysts, simplifying purification and preventing metal contamination of the product, which is particularly important in drug development.[6]

Workflow for Photochemical O-H Insertion.

Part 2: N-H Insertion Reactions

The N-H insertion reaction provides a powerful tool for the synthesis of α-amino acid derivatives and for the direct functionalization of amines.[10] This transformation is typically catalyzed by transition metals, with rhodium and iridium complexes being particularly effective.[10][11]

Protocol 2.1: Rhodium-Catalyzed N-H Insertion into Amines

This protocol outlines a general procedure for the rhodium-catalyzed insertion into the N-H bond of primary or secondary amines.

Materials and Equipment

| Reagents/Materials | Equipment |

| 4-Diazoisoquinoline-1,3(2H,4H)-dione | Schlenk flask or reaction vial |

| Amine (primary or secondary) | Magnetic stirrer and stir bar |

| Rhodium(II) catalyst (e.g., Rh₂(OAc)₄) | Inert gas supply (Nitrogen or Argon) |

| Anhydrous, non-coordinating solvent (e.g., DCM, DCE) | Syringes and needles |

| TLC plates | Rotary evaporator |

| Silica gel for column chromatography | Standard glassware for work-up |

Step-by-Step Procedure

-

Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add the rhodium(II) catalyst (1-2 mol%).

-

Solvent and Reagent Addition: Add the anhydrous solvent (e.g., Dichloromethane) followed by the amine (1.2 equiv).

-

Diazo Addition: Dissolve the 4-diazoisoquinoline-1,3(2H,4H)-dione (1.0 equiv) in the anhydrous solvent and add it slowly via syringe pump to the stirred solution of the amine and catalyst at room temperature over 1-2 hours.

-

Reaction Completion: After the addition is complete, allow the reaction to stir at room temperature for an additional hour, or until TLC analysis indicates full consumption of the diazo compound.

-

Work-up: Concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the 4-amino-isoquinoline-1,3(2H,4H)-dione derivative.

Causality and Insights:

-

Catalyst Choice: Dirhodium(II) carboxylates, like Rh₂(OAc)₄, are highly efficient for generating the key rhodium-carbene intermediate.[3] Iridium catalysts can also be effective, particularly for less reactive or bulky amines.[10][11]

-

Slow Addition: The slow addition of the diazo compound is critical. It maintains a low concentration of the highly reactive carbene intermediate, which minimizes side reactions such as carbene dimerization.

-

Stoichiometry: A slight excess of the amine is used to ensure complete trapping of the carbene. However, highly basic amines can sometimes inhibit the Lewis acidic rhodium catalyst, which may require catalyst screening or the use of less basic amine salts.[11]

Simplified Mechanism for N-H Insertion.

Part 3: C-H Insertion Reactions

Intramolecular and intermolecular C-H insertion reactions are powerful methods for forming C-C bonds, enabling the construction of complex cyclic and acyclic structures.[12][13] These reactions are almost exclusively catalyzed by transition metals, most commonly rhodium(II) complexes.[14]

Protocol 3.1: Intramolecular C-H Insertion (Conceptual)

The feasibility of an intramolecular C-H insertion depends on the presence of an appropriately positioned C-H bond within the 4-diazoisoquinoline-1,3(2H,4H)-dione molecule, typically on an N-substituent. This protocol provides a conceptual framework.

Materials and Equipment

| Reagents/Materials | Equipment |

| N-substituted 4-Diazoisoquinoline-1,3(2H,4H)-dione | Schlenk flask or reaction vial |

| Rhodium(II) catalyst (e.g., Rh₂(esp)₂) | Magnetic stirrer and stir bar |

| Anhydrous, non-coordinating solvent (e.g., DCE, Toluene) | Inert gas supply (Nitrogen or Argon) |

| TLC plates | Rotary evaporator |

| Silica gel for column chromatography | Standard glassware for work-up |

Step-by-Step Procedure

-

Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve the N-substituted 4-diazoisoquinoline-1,3(2H,4H)-dione (1.0 equiv) in an anhydrous solvent.

-

Catalyst Addition: Add the rhodium(II) catalyst (1-2 mol%). The choice of catalyst is crucial for selectivity and efficiency.

-

Heating: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C).

-

Monitoring: Monitor the reaction by TLC.

-

Work-up and Purification: After completion, cool the reaction to room temperature, concentrate in vacuo, and purify by flash column chromatography.

Causality and Insights:

-

Catalyst Selection: For C-H insertion, the ligand environment of the rhodium catalyst is critical in controlling reactivity and selectivity (e.g., γ-lactam vs. β-lactam formation).[12] Catalysts like Rh₂(esp)₂ are often superior for achieving high stereoselectivity.

-

Reaction Feasibility: The success of this reaction is highly dependent on the substrate. A 5-membered ring closure (γ-lactam formation) via insertion into a C-H bond on an N-alkyl group is generally favored. The specific N-substituent on the isoquinoline-1,3(2H,4H)-dione core would dictate the potential products.

Data Summary Table

The following table summarizes typical conditions for the insertion reactions discussed. Yields are illustrative and will vary based on the specific substrates used.

| Reaction Type | Catalyst/Promoter | Solvent | Temperature | Typical Yields | Reference(s) |

| O-H Insertion (Alc) | Blue/Violet LED | MeCN | Room Temp | 60-95% | [1] |

| N-H Insertion (Amine) | Rh₂(OAc)₄ (1-2 mol%) | DCM | Room Temp | 70-95% | [10][11] |

| C-H Insertion (Intra) | Rh₂(esp)₂ (1-2 mol%) | DCE | 80 °C | Substrate Dep. | [12][14] |

Conclusion

4-Diazoisoquinoline-1,3(2H,4H)-dione is a valuable reagent for the functionalization of the isoquinoline-1,3(2H,4H)-dione scaffold. The insertion reactions detailed in this guide provide robust and versatile methods for creating new C-O, C-N, and C-C bonds. By carefully selecting the reaction conditions—choosing between photochemical and metal-catalyzed methods and optimizing the catalyst—researchers can access a wide array of novel derivatives for applications in drug discovery and materials science. Adherence to strict safety protocols is paramount when working with these energetic compounds.

References

- Photochemical Functionalization of 4-Diazoisoquinoline-1,3(2H,4H)-diones and Their 1-Sulfoxide Analogues.ACS Organic & Inorganic Au. (2025).

- Recent developments in the synthesis of the isoquinoline-1,3(2H,4H)-dione by radical cascade reaction.Organic & Biomolecular Chemistry.

- Working with Hazardous Chemicals.Organic Syntheses.

- General Ir-Catalyzed N–H Insertions of Diazomalonates into Aliphatic and Aromatic Amines.

- Synthesis of α-Hydroxy and α-Alkoxy Esters Enabled by a Visible-Light-Induced O-H Insertion Reaction of Diazo Compounds.Organic Chemistry Portal. (2022).

- Safe Handling of Azides.safety.pitt.edu. (2013).

- Diazo Chemistry - Baran Lab.Baran Lab. (2019).

- Enantioselective Intramolecular C–H Insertion Reactions of Donor–Donor Metal Carbenoids.Journal of the American Chemical Society. (2014).

- Intramolecular Carbene C-H Insertion Reactions of 2-Diazo-2-sulfamoylacetamides.PMC. (2019).

- Rhodium-catalyzed transformations of diazo compounds via a carbene-based str

- Recent advances in transition-metal-catalyzed carbene insertion to C–H bonds.Chemical Society Reviews (RSC Publishing). (2022).

- Diazo-mediated Metal Carbenoid Chemistry.Unknown Source. (2011).

- General Ir-Catalyzed N–H Insertions of Diazomalonates into Aliphatic and Arom

- Rh-Catalyzed Intermolecular Reactions of α-Alkyl-α-Diazo Carbonyl Compounds with Selectivity over β-Hydride Migr

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Recent developments in the synthesis of the isoquinoline-1,3(2H,4H)-dione by radical cascade reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Rhodium-catalyzed transformations of diazo compounds via a carbene-based strategy: recent advances - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rh-Catalyzed Intermolecular Reactions of α-Alkyl-α-Diazo Carbonyl Compounds with Selectivity over β-Hydride Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 6. Synthesis of α-Hydroxy and α-Alkoxy Esters Enabled by a Visible-Light-Induced O-H Insertion Reaction of Diazo Compounds [organic-chemistry.org]

- 7. orgsyn.org [orgsyn.org]

- 8. baranlab.org [baranlab.org]

- 9. safety.pitt.edu [safety.pitt.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. General Ir-Catalyzed N–H Insertions of Diazomalonates into Aliphatic and Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Intramolecular Carbene C-H Insertion Reactions of 2-Diazo-2-sulfamoylacetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Recent advances in transition-metal-catalyzed carbene insertion to C–H bonds - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Technical Support Center: Synthesis of Isoquinoline-1,3-diones

Welcome to the technical support center for the synthesis of isoquinoline-1,3-diones. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold.

Introduction

The isoquinoline-1,3-dione core is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. While several synthetic routes to this structure exist, each presents a unique set of challenges and potential side reactions. This guide provides a structured approach to identifying, understanding, and mitigating these issues, ensuring a higher success rate and purity in your synthetic endeavors.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of isoquinoline-1,3-diones, categorized by the synthetic approach.

Category 1: Synthesis from Homophthalic Acid or Anhydride

This classical approach involves the condensation of homophthalic acid or its anhydride with an amine or isocyanate. While robust, it is not without its pitfalls.

Question 1: My reaction yields are consistently low, and I observe gas evolution during the reaction at high temperatures. What is the likely cause?

Answer: The most probable cause of low yields accompanied by gas evolution, especially at elevated temperatures, is the thermal decarboxylation of the homophthalic acid starting material .

-

Causality: Homophthalic acid, when heated, can lose a molecule of carbon dioxide to form 2-methylbenzoic acid. This side reaction is particularly prevalent at temperatures exceeding the melting point of homophthalic acid (around 180-182°C)[1]. The resulting 2-methylbenzoic acid is unreactive under the standard condensation conditions and represents a loss of your key starting material. While homophthalic acid is not a β-keto acid, which undergoes facile decarboxylation, the aromatic ring can stabilize the intermediate carbanion formed upon loss of CO2, making this a significant side reaction at higher temperatures[2].

-

Troubleshooting Protocol:

-

Temperature Control: Carefully monitor and control the reaction temperature. If using a high-boiling solvent, ensure the internal temperature does not significantly exceed 150-160°C. For reactions requiring higher temperatures, consider alternative synthetic routes.

-

Use of Homophthalic Anhydride: Whenever possible, use homophthalic anhydride instead of homophthalic acid. The anhydride is more reactive and often allows for milder reaction conditions, thereby minimizing the risk of decarboxylation.

-

Reaction Time: Prolonged reaction times at high temperatures can exacerbate decarboxylation. Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed.

-

Question 2: My final product is contaminated with a significant amount of a byproduct that has a similar polarity to my desired isoquinoline-1,3-dione, making purification difficult. What is this impurity and how can I avoid it?

Answer: This common byproduct is likely the corresponding o-carboxyphenylacetamide derivative , resulting from incomplete cyclization.

-

Causality: The reaction between homophthalic anhydride and an amine initially forms an amic acid intermediate. For this intermediate to cyclize to the desired isoquinoline-1,3-dione, a molecule of water must be eliminated. If the reaction conditions are not sufficiently forcing (e.g., inadequate temperature or lack of a dehydrating agent), this cyclization may be incomplete, leading to the accumulation of the stable amic acid byproduct[3].

-

Troubleshooting Protocol:

-

Azeotropic Water Removal: When using solvents like toluene or xylene, employ a Dean-Stark apparatus to azeotropically remove the water formed during the cyclization. This drives the equilibrium towards the desired product.

-

Dehydrating Agents: Consider the addition of a dehydrating agent, such as acetic anhydride, at the end of the reaction to facilitate the final ring closure.

-

Thermal Conditions: Ensure the reaction is heated for a sufficient duration at a temperature that promotes cyclization without causing significant decarboxylation of the starting material.

-

-

Purification Strategy:

-

Acid-Base Extraction: The amic acid byproduct possesses a free carboxylic acid group, making it soluble in aqueous base (e.g., 1M NaOH). The desired isoquinoline-1,3-dione, being a neutral imide, will remain in the organic layer. Subsequent acidification of the aqueous layer will precipitate the amic acid, allowing for its separation.

-

Chromatography: If the polarity difference is sufficient, column chromatography on silica gel can be effective. A gradient elution system, for example, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, can often resolve the product from the more polar amic acid.

-

Question 3: In my Castagnoli-Cushman reaction using homophthalic anhydride, I am getting a mixture of diastereomers. How can I improve the stereoselectivity?

Answer: The diastereoselectivity of the Castagnoli-Cushman reaction is highly dependent on the reaction conditions, particularly the solvent and temperature. The trans isomer is generally the thermodynamically favored product, while the cis isomer is the kinetically favored one[4].

-

Causality: The reaction proceeds through a zwitterionic intermediate. The stereochemical outcome is determined by the relative rates of the competing pathways leading to the cis and trans products.

-

Troubleshooting Protocol:

-

For the trans isomer (thermodynamic control):

-

Use non-polar, aprotic solvents like toluene or xylene.

-

Employ higher reaction temperatures (e.g., reflux).

-

-

For the cis isomer (kinetic control):

-

| Condition | Predominant Isomer | Rationale |

| High Temperature (e.g., reflux in toluene) | trans | Thermodynamic Control |

| Low Temperature (e.g., -40°C in TFE) | cis | Kinetic Control |

Category 2: Synthesis via Radical Cascade of N-Acryloylbenzamides

This modern approach offers access to a wide range of substituted isoquinoline-1,3-diones under mild conditions. However, the radical nature of the reaction can lead to specific side products.